molecular formula C12H15FN2 B13331132 2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole

2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole

Cat. No.: B13331132
M. Wt: 206.26 g/mol
InChI Key: NQHKPYGCXLDBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole is a complex organic molecule that features a pyridine ring substituted with a fluorine atom and a fused octahydrocyclopenta[c]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole typically involves multiple steps, including cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce different functional groups onto the pyridine ring .

Scientific Research Applications

2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets. For example, it may act as an inhibitor of dipeptidyl peptidase IV (DPP4), a serine protease involved in the regulation of glucose metabolism. By inhibiting DPP4, the compound can increase the levels of incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole is unique due to its specific combination of a fluoropyridine ring and an octahydrocyclopenta[c]pyrrole ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H15FN2

Molecular Weight

206.26 g/mol

IUPAC Name

2-(2-fluoropyridin-4-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole

InChI

InChI=1S/C12H15FN2/c13-12-6-11(4-5-14-12)15-7-9-2-1-3-10(9)8-15/h4-6,9-10H,1-3,7-8H2

InChI Key

NQHKPYGCXLDBAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2C1)C3=CC(=NC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.